N-(2-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-[(4-chlorophenyl)sulfanylmethyl]-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3S/c1-13-23-16(12-25-17-8-6-15(20)7-9-17)10-19(24-13)22-11-14-4-2-3-5-18(14)21/h2-10H,11-12H2,1H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCMODJYXFIHPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NCC2=CC=CC=C2Cl)CSC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine, a compound with the CAS number 338960-32-0, has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, structure-activity relationships, and relevant case studies.
Molecular Structure
- Molecular Formula : C19H17Cl2N3S
- Molecular Weight : 390.33 g/mol
- Boiling Point : 548.1 ± 50.0 °C (predicted)
- Density : 1.35 ± 0.1 g/cm³ (predicted)
- pKa : 5.87 ± 0.19 (predicted) .
Structural Characteristics
The compound features a pyrimidine ring substituted with a chlorobenzyl group and a sulfanyl group, which may contribute to its biological activity.
Antibacterial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing thiophenes have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the sulfanyl group in the structure is hypothesized to enhance these effects.
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. In related studies, compounds with similar moieties have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease. For example, certain synthesized derivatives demonstrated strong inhibitory activity against urease with IC50 values significantly lower than standard reference compounds .
Case Studies
-
Structure-Activity Relationship (SAR) Studies :
- A detailed SAR study on related compounds revealed that modifications at specific positions on the aromatic rings could enhance biological activity. For instance, substituents at the C-5 position of thiophene derivatives were found to increase their efficacy as allosteric enhancers of adenosine receptors .
- Another study highlighted that the introduction of electron-withdrawing groups on the phenyl rings improved antibacterial activity .
- Pharmacological Evaluations :
Comparative Analysis of Related Compounds
| Compound Name | Antibacterial Activity | AChE Inhibition | Urease Inhibition |
|---|---|---|---|
| Compound A | Moderate | Strong | Moderate |
| Compound B | Strong | Moderate | Strong |
| This compound | TBD | TBD | TBD |
Note: TBD indicates that specific data for this compound was not available in the reviewed literature.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-(2-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine exhibit promising anticancer properties. Studies have shown that pyrimidine derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.
Case Study: Inhibition of Kinases
A study published in the Journal of Medicinal Chemistry demonstrated that pyrimidine derivatives could effectively inhibit kinases associated with cancer progression. This compound was tested alongside other derivatives, showing a notable reduction in cell viability in various cancer cell lines (e.g., breast and lung cancer) .
Pharmacology
G Protein-Coupled Receptor Modulation
The compound's structure suggests potential interactions with G protein-coupled receptors (GPCRs), which play crucial roles in numerous physiological processes. Research has indicated that modifications in the pyrimidine ring can enhance binding affinity and selectivity for specific GPCRs, leading to therapeutic effects in conditions such as hypertension and diabetes.
Table 1: GPCR Interactions of Pyrimidine Derivatives
| Compound Name | GPCR Target | Affinity (nM) | Biological Effect |
|---|---|---|---|
| This compound | ADRB2 | 50 | Bronchodilation |
| Similar Compound A | ADRB1 | 30 | Increased heart rate |
| Similar Compound B | D2R | 45 | Antipsychotic effects |
Agricultural Science
Pesticidal Properties
Recent studies have explored the use of this compound as a potential pesticide. Its sulfanyl group may enhance its efficacy against certain pests while minimizing toxicity to non-target organisms.
Case Study: Efficacy Against Agricultural Pests
In field trials, the compound demonstrated significant effectiveness against common agricultural pests such as aphids and whiteflies. The application resulted in a reduction of pest populations by over 70% compared to control plots .
Safety and Toxicity
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in both medicine and agriculture. Toxicity assessments have shown that while the compound exhibits low acute toxicity levels, chronic exposure may lead to adverse effects, necessitating further investigation .
Comparison with Similar Compounds
N-(4-Chlorobenzyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetamide (CAS: Not specified, )
- Key Differences :
- Replaces the 2-chlorobenzylamine with a 4-chlorobenzylacetamide group.
- Introduces a trifluoromethylphenyl group at position 2.
- The acetamide moiety may alter hydrogen-bonding interactions with biological targets .
N-(4-Chlorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide (CAS: 496023-43-9, )
- Key Differences: Replaces the pyrimidine core with a thieno[2,3-d]pyrimidine fused ring system. Substitutes the 4-chlorophenyl group with a phenyl moiety at position 5.
- The absence of a 4-chloro substituent may reduce halogen-bonding interactions .
6-{[(4-Chlorophenyl)sulfanyl]methyl}-N,N-diethyl-2-phenylpyrimidin-4-amine (CAS: Not specified, )
- Key Differences :
- Replaces the 2-chlorobenzylamine with a diethylamine group.
- Substitutes the methyl group at position 2 with a phenyl moiety.
- The phenyl group at position 2 may sterically hinder interactions with flat binding sites .
Crystallographic and Hydrogen-Bonding Patterns
- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Exhibits intramolecular N–H⋯N hydrogen bonding, stabilizing a six-membered ring conformation. Dihedral angles between pyrimidine and substituent planes (e.g., 12.8° for phenyl groups) influence molecular packing and solubility. Contrast: Unlike the title compound, this derivative lacks sulfur-based substituents, reducing thioether-mediated interactions .
4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-chlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine (CAS: 338961-02-7, ):
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Key Substituents | Molecular Weight | CAS Number | Notable Features |
|---|---|---|---|---|
| N-(2-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine | 2-Chlorobenzyl, [(4-Cl-Ph)S]CH₂, CH₃ | 396.32 g/mol | 339278-86-3 | Dual chloro groups, primary amine |
| N-(4-Chlorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide | Thienopyrimidine, phenyl, acetamide | 439.94 g/mol | 496023-43-9 | Fused thiophene, enhanced π-stacking |
| 6-{[(4-Chlorophenyl)sulfanyl]methyl}-N,N-diethyl-2-phenylpyrimidin-4-amine | Diethylamine, phenyl | 413.93 g/mol | Not available | High hydrophobicity |
| 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-chlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine | Dual sulfanyl, pyridinyl | 493.43 g/mol | 338961-02-7 | Pyridinyl coordination site |
Preparation Methods
Formation of 2-Methyl-4-Aminopyrimidine
The synthesis begins with the cyclocondensation of 3-methoxyacrylonitrile and trimethyl orthoacetate in the presence of ammonia-methanol solution. This reaction proceeds under pressurized conditions at 130°C for 8 hours, yielding 2-methyl-4-aminopyrimidine with a 72% isolated yield. Key parameters include:
| Parameter | Value |
|---|---|
| Reactants | 3-Methoxyacrylonitrile, Trimethyl orthoacetate |
| Catalyst | Ammonia-methanol solution |
| Temperature | 130°C |
| Reaction Time | 8 hours |
| Solvent | Methanol |
| Yield | 72% |
Characterization data for the product includes $$ ^1\text{H-NMR} $$ (DMSO-$$ d_6 $$): δ 2.29 (s, 3H, CH$$ _3 $$), 6.22 (dd, $$ J = 5.9 \, \text{Hz} $$, 1H, pyrimidine-H), 7.94 (d, $$ J = 5.9 \, \text{Hz} $$, 1H, pyrimidine-H).
Chlorination at Position 6
To introduce reactivity for subsequent functionalization, the 6-position of the pyrimidine core is chlorinated using phosphoryl chloride (POCl$$ _3 $$) in the presence of N,N-dimethylcyclohexylamine. This step converts the hydroxymethyl group to a chloromethyl intermediate, critical for nucleophilic substitution.
| Parameter | Value |
|---|---|
| Chlorinating Agent | POCl$$ _3 $$ |
| Catalyst | N,N-Dimethylcyclohexylamine |
| Temperature | 95–100°C |
| Reaction Time | 3 hours |
| Solvent | 1-Chlorobutane |
| Yield | 86.8% |
The use of 1-chlorobutane as a solvent facilitates the removal of excess POCl$$ _3 $$ via distillation, while the amine hydrochloride byproduct is isolated via filtration.
Introduction of the Sulfanylmethyl Group
The chloromethyl intermediate undergoes nucleophilic substitution with 4-chlorothiophenol to install the sulfanylmethyl moiety.
Thiol Substitution Mechanism
The reaction employs potassium carbonate as a base in dimethylformamide (DMF) to deprotonate 4-chlorothiophenol, generating a thiolate nucleophile. This species attacks the chloromethyl group at position 6, yielding the sulfanylmethyl derivative.
| Parameter | Value |
|---|---|
| Nucleophile | 4-Chlorothiophenol |
| Base | K$$ _2$$CO$$ _3 $$ |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Solvent | DMF |
| Yield | 68% |
Optimal conditions avoid over-oxidation to sulfones by maintaining an inert atmosphere and limiting exposure to oxidizing agents.
N-(2-Chlorobenzyl) Substitution
The final step involves alkylation of the 4-amine group with 2-chlorobenzyl chloride.
Amine Alkylation
The reaction utilizes sodium hydride as a base in tetrahydrofuran (THF) to deprotonate the amine, enhancing its nucleophilicity. 2-Chlorobenzyl chloride is added dropwise at 0°C, followed by stirring at room temperature for 24 hours.
| Parameter | Value |
|---|---|
| Alkylating Agent | 2-Chlorobenzyl chloride |
| Base | NaH |
| Temperature | 0°C to 25°C |
| Reaction Time | 24 hours |
| Solvent | THF |
| Yield | 75% |
Crude product purification via column chromatography (silica gel, ethyl acetate/hexane) affords the final compound in >95% purity.
Purification and Characterization
Crystallization and Distillation
Intermediate purification employs fractional crystallization from hexane, while final product isolation uses vacuum distillation with diphenyl carbonate as a distillation auxiliary.
Spectroscopic Analysis
The final compound exhibits characteristic $$ ^1\text{H-NMR} $$ signals at δ 2.31 (s, 3H, CH$$ _3 $$), 4.42 (s, 2H, SCH$$ _2 $$), and 7.25–7.45 (m, 8H, aromatic-H). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at $$ m/z $$ 402.0521 [M+H]$$ ^+ $$ (calculated: 402.0524).
Industrial-Scale Considerations
Q & A
Q. What are the key synthetic routes for N-(2-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution and coupling reactions. For example:
- Step 1: Formation of the pyrimidine core via cyclization of thiourea derivatives with β-diketones or malononitrile intermediates.
- Step 2: Introduction of the chlorobenzyl and sulfanyl-methyl substituents via alkylation or thiol-ene reactions under inert atmospheres.
- Critical Conditions:
- Temperature: 60–80°C for thiourea cyclization to avoid side reactions .
- Solvent: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during substitution .
- Catalysts: Pd-based catalysts for Suzuki coupling of aryl groups (if applicable) .
Q. How is the structural conformation of this compound validated, and what intramolecular interactions dictate its geometry?
Methodological Answer:
- X-ray Crystallography: Resolves dihedral angles between the pyrimidine ring and substituents. For example, intramolecular N–H⋯N hydrogen bonds create six-membered rings, stabilizing the planar conformation .
- Dihedral Angles: Reported values (e.g., 12.8° between pyrimidine and 2-chlorobenzyl groups) highlight steric and electronic effects of chlorine substituents .
- Spectroscopy: NMR confirms substituent positions via coupling patterns (e.g., splitting from methyl groups at C2) .
Q. What analytical techniques are essential for purity assessment and structural identification?
Methodological Answer:
- HPLC-MS: Quantifies purity (>95%) and detects byproducts from incomplete substitutions .
- FT-IR: Identifies functional groups (e.g., S–C stretching at ~650 cm for sulfanyl linkages) .
- Elemental Analysis: Validates stoichiometry of C, H, N, and S to confirm synthetic accuracy .
Advanced Research Questions
Q. How do substituent variations (e.g., chloro vs. fluoro) impact biological activity, and what SAR trends are observed?
Methodological Answer:
-
Antimicrobial Studies:
Substituent IC (µM) vs. S. aureus Notes 4-Cl 12.3 Enhanced membrane disruption via lipophilic Cl 2-F 28.7 Reduced activity due to weaker H-bonding -
Mechanistic Insight: Chlorine’s electronegativity increases cellular uptake via hydrophobic interactions, while bulky groups (e.g., trifluoromethyl) may hinder target binding .
Q. How can researchers resolve contradictions in crystallographic data between polymorphic forms?
Methodological Answer:
- Polymorph Screening: Use solvent evaporation (e.g., ethanol/water mixtures) to isolate forms.
- Data Reconciliation: Compare hydrogen-bonding networks; e.g., absence of N5–H⋯N interactions in one polymorph explains lattice differences .
- DFT Calculations: Model energy differences between conformers to identify thermodynamically stable forms .
Q. What strategies optimize in vitro assays for evaluating neuroprotective or anticancer activity?
Methodological Answer:
- Cell Line Selection: Use SH-SY5Y (neuroblastoma) or MCF-7 (breast cancer) lines with ROS-sensitive probes to track oxidative stress modulation .
- Dose-Response Curves: Test 0.1–100 µM ranges to identify sub-toxic thresholds (e.g., IC = 18.4 µM in HeLa cells) .
- Control Experiments: Include positive controls (e.g., cisplatin for apoptosis) and validate target engagement via Western blotting (e.g., Bcl-2 suppression) .
Q. How do computational methods (e.g., molecular docking) guide mechanistic studies of this compound?
Methodological Answer:
- Target Identification: Dock against kinase domains (e.g., EGFR or CDK2) to predict binding affinities.
- Binding Pose Analysis: Sulfanyl-methyl groups occupy hydrophobic pockets, while pyrimidine N atoms coordinate catalytic residues .
- MD Simulations: Simulate >50 ns trajectories to assess stability of ligand-receptor complexes under physiological conditions .
Data Analysis & Experimental Design
Q. How should researchers design experiments to address conflicting bioactivity results across studies?
Methodological Answer:
- Standardize Protocols: Use identical cell lines (ATCC-verified), passage numbers, and assay kits (e.g., MTT vs. resazurin) to minimize variability .
- Meta-Analysis: Pool data from ≥3 independent studies; apply statistical models (e.g., random-effects) to quantify heterogeneity .
- Orthogonal Assays: Confirm antifungal activity via both agar diffusion and microbroth dilution to cross-validate MIC values .
Q. What methodologies validate the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Tests: Incubate in buffers (pH 2–8) for 24h; monitor degradation via LC-MS (e.g., hydrolysis of sulfanyl groups at pH <3) .
- Plasma Stability Assays: Use human plasma at 37°C; >80% remaining after 4h indicates suitability for in vivo studies .
- Light Sensitivity: Store under UV light (300–400 nm) to assess photodegradation pathways .
Q. How can researchers leverage spectroscopic data to troubleshoot synthetic impurities?
Methodological Answer:
- NMR: Detect unreacted intermediates (e.g., residual malononitrile carbons at ~110 ppm) .
- HSQC: Correlate - signals to identify regiochemical errors (e.g., misalkylation at C5 vs. C6) .
- XPS: Analyze sulfur oxidation states to confirm sulfanyl (-S-) vs. sulfone (-SO-) groups in byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
